2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Description
The compound "2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide" features a benzamide core substituted at the 2-position with a [[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino] group. Its structure includes:
- An acetyl-piperazine linker, with the piperazine nitrogen at the 4-position substituted by a 3-chlorobenzyl group (C₇H₆Cl).
Comparisons below rely on structurally related analogs from the evidence.
Properties
IUPAC Name |
2-[[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-3-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-18-7-2-1-6-17(18)20(22)27/h1-7,12H,8-11,13-14H2,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRQWQJWRPNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142348 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-48-9 | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883548-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Aminocarbonyl)phenyl]-4-[(3-chlorophenyl)methyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenylmethyl Group: The piperazine ring is then substituted with a 3-chlorophenylmethyl group using appropriate reagents and conditions.
Acetylation and Amidation: The final steps involve acetylation of the piperazine derivative followed by amidation with benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst and an electrophile to proceed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions may introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide involves its interaction with specific molecular targets. The piperazine ring and the 3-chlorophenylmethyl group play crucial roles in binding to these targets, potentially affecting various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
: Acetamide core linked to a 2-methoxy-5-methylphenyl group, introducing steric bulk and electron-donating groups (methoxy, methyl) that may improve solubility . : Benzamide with a nitrophenoxy-acetyl group, introducing strong electron-withdrawing effects (nitro, chloro) that could influence redox stability or receptor binding .
: Direct 3-chlorophenyl attachment to piperazine reduces flexibility compared to the benzyl group in the target, possibly altering receptor binding kinetics .
Linker Modifications Target/: Both use an acetyl-amino linker, but ’s acetamide vs. the target’s benzamide alters hydrogen-bonding capacity. : Phenoxy-acetyl linker introduces a polarizable ether bond, which may affect metabolic stability .
Hypothetical Pharmacological Implications
- Target vs. : The benzamide core (target) may exhibit stronger binding to aromatic-rich receptors (e.g., serotonin/dopamine receptors) compared to ’s acetamide. The 3-chlorobenzyl group (target) could prolong half-life due to increased lipophilicity.
- Target vs.
Limitations of Analysis
- No direct data on the target compound’s synthesis, activity, or safety were found in the evidence. Comparisons are structural inferences based on analogs.
- compounds (e.g., nitrophenoxy derivatives) highlight the diversity of benzamide-based structures but lack direct structural overlap with the target .
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